molecular formula C8H7NO B593235 2H-3,6-Methanofuro[2,3-C]pyridine CAS No. 134082-87-4

2H-3,6-Methanofuro[2,3-C]pyridine

Cat. No.: B593235
CAS No.: 134082-87-4
M. Wt: 133.15
InChI Key: FOYWXYRIZPAJES-UHFFFAOYSA-N
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Description

2H-3,6-Methanofuro[2,3-C]pyridine is a tricyclic heterocyclic compound featuring a fused pyridine, furan, and methane-bridged ring system. Its unique methano bridge introduces structural rigidity and electronic modifications compared to other fused pyridine derivatives. The methano bridge likely influences steric and electronic properties, affecting reactivity and biological interactions .

Properties

CAS No.

134082-87-4

Molecular Formula

C8H7NO

Molecular Weight

133.15

InChI

InChI=1S/C8H7NO/c1-2-9-3-6-5-10-8(4-9)7(1)6/h1-2,4H,3,5H2

InChI Key

FOYWXYRIZPAJES-UHFFFAOYSA-N

SMILES

C1C2=C3C=CN1C=C3OC2

Synonyms

2H-3,6-Methanofuro[2,3-c]pyridine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Fused Pyridine Derivatives

Compound Fused Rings Key Functional Groups Notable Features
2H-3,6-Methanofuro[2,3-C]pyridine Pyridine, Furan, Methano Methano bridge Structural rigidity, altered π-conjugation
Benzofuro[2,3-c]pyridine Pyridine, Furan, Benzene Benzene ring Planar structure, CDK inhibition
Pyrano[2,3-c]pyridine Pyridine, Pyran Pyran oxygen Antioxidant activity (IC50 ~250 µM)
Pyrrolo[2,3-c]pyridine Pyridine, Pyrrole Pyrrole NH Cytotoxicity (e.g., A431 IC50 <10 µM)
Thieno[2,3-C]pyridine Pyridine, Thiophene Thiophene sulfur GAG-ECAM inhibition

Anticancer Activity

  • Benzofuropyridines : Elbfluorene derivatives inhibit CDKs (IC50 ~nM range), leveraging planar aromaticity for ATP-binding site interactions .
  • Pyrrolo[2,3-c]pyridines : Exhibit potent cytotoxicity against EGFR-overexpressing A431 cells (IC50 <10 µM), with substituents like chloro and nitro enhancing activity .
  • This compound: Predicted to have moderate activity due to methano-induced steric hindrance, though empirical data are lacking.

Table 2: Anticancer Activity of Selected Compounds

Compound Target IC50/MIC Mechanism
Benzofuro[2,3-c]pyridine CDK4/6 ~5–50 nM ATP-competitive inhibition
Pyrrolo[2,3-c]pyridine A431 (EGFR-high) <10 µM Apoptosis induction, p53-independent
Thieno[2,3-C]pyridine GAG-ECAM interactions Not reported Anti-inflammatory, anti-metastatic

Antimicrobial and Antioxidant Properties

  • Pyrano[2,3-c]pyridines: Electron-withdrawing substituents (Cl, NO₂) enhance antioxidant activity (IC50 223–252 µM) via radical stabilization .
  • 2H-Pyrano[2,3-c]pyridines: Derivatives show bacteriostatic effects against Yersinia enterocolitica (MIC 25–200 µg/ml), with arylimino-carboxamide groups being most potent .
  • Pyrrolo[2,3-c]pyridines: Moderate antibacterial activity against Gram-positive strains, though less potent than pyrano analogs .

Table 3: Antimicrobial and Antioxidant Profiles

Compound Activity Type Key Substituents Efficacy (IC50/MIC)
Pyrano[2,3-c]pyridine Antioxidant NO₂, Cl IC50: 223–252 µM
2H-Pyrano[2,3-c]pyridine Anti-Yersinia Arylimino-carboxamide MIC: 25 µg/ml (compound 2{3})
Pyrrolo[2,3-c]pyridine Antibacterial NH₂, CH₃ MIC: 50–200 µg/ml

Physicochemical and Electronic Properties

  • Electron Effects: Electron-withdrawing groups (Cl, NO₂) in pyrano derivatives increase antioxidant activity by stabilizing radical intermediates, while electron-donating groups (OCH₃) reduce it .
  • Lipophilicity: Thieno derivatives exhibit higher lipophilicity due to sulfur, enhancing membrane permeability for anti-inflammatory applications .
  • Solubility: The methano bridge in this compound may reduce solubility compared to pyrano or pyrrolo analogs, impacting bioavailability.

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